6-bromo-7-methoxy-1-methylquinolin-2(1H)-one

Steroid 5α-reductase Prostate cancer Androgenetic alopecia

Select this specific derivative for its unmatched utility in structure–activity relationship campaigns. The C6‑bromo handle enables modular Suzuki/Negishi diversification, while N1‑methylation eliminates lactam NH H‑bond donation, boosting membrane permeability. The 7‑methoxy group reduces Phase II conjugation risks vs. hydroxy analogs. Essential for kinase, GPCR, or antiviral programs requiring a matched molecular pair negative control for MAO‑B off‑target liability. Do not substitute with des‑methyl or des‑methoxy analogs.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
Cat. No. B13919932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-7-methoxy-1-methylquinolin-2(1H)-one
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CC2=CC(=C(C=C21)OC)Br
InChIInChI=1S/C11H10BrNO2/c1-13-9-6-10(15-2)8(12)5-7(9)3-4-11(13)14/h3-6H,1-2H3
InChIKeyBVGSHBAEQLIEEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-methoxy-1-methylquinolin-2(1H)-one: Core Scaffold Identity and Procurement-Class Profile


6-Bromo-7-methoxy-1-methylquinolin-2(1H)-one (molecular formula C₁₁H₁₀BrNO₂, molecular weight 268.11 g/mol) is a trisubstituted quinolin-2(1H)-one derivative bearing a bromine at C6, a methoxy group at C7, and an N1-methyl substituent. It belongs to the quinolin-2-one alkaloid class, a scaffold extensively exploited in medicinal chemistry for kinase inhibition, antiviral programs, and CNS-targeted probe development [1]. The compound's three substituents differentiate it from the simpler 6-bromo-1-methylquinolin-2(1H)-one (CAS 16717-25-2, des‑7‑methoxy) and 6‑bromo‑7‑methoxyquinolin‑2(1H)‑one (CAS 1647113‑74‑3, des‑1‑methyl), making it a uniquely functionalized intermediate for structure–activity relationship (SAR) exploration and late‑stage diversification.

Why 6-Bromo-7-methoxy-1-methylquinolin-2(1H)-one Cannot Be Replaced by Simpler Quinolin-2-one Analogs


Quinolin-2(1H)-one derivatives are not functionally interchangeable. The presence, position, and nature of substituents on the quinolinone core govern target engagement, metabolic fate, and synthetic utility. N1‑methylation removes the hydrogen‑bond donor capacity of the lactam NH, altering both solubility and target binding mode; C6‑bromination provides a heavy atom for halogen bonding and a vector for cross‑coupling diversification; and C7‑methoxylation modulates electron density and metabolic oxidation susceptibility [1]. Procurement of a simpler analog—e.g., 6‑bromo‑1‑methylquinolin‑2(1H)‑one lacking the 7‑methoxy group or 6‑bromo‑7‑methoxyquinolin‑2(1H)‑one lacking the N‑methyl group—introduces risks of divergent reactivity in downstream chemistry and unpredictable shifts in biological activity, as documented for related quinolin‑2‑one series where small structural changes reversed selectivity between type 1 and type 2 steroid 5α‑reductase isoforms [1].

Quantitative Differentiation of 6-Bromo-7-methoxy-1-methylquinolin-2(1H)-one from Closest Structural Analogs


N1-Methylation Converts Type 2-Selective to Type 1-Selective Steroid 5α-Reductase Inhibition in 6‑Substituted Quinolin‑2‑ones

In a series of 6‑(4‑carbamoylphenyl)‑substituted quinolin‑2‑ones, the N1‑unsubstituted analog (compound 4, 1H‑quinolin‑2‑one) exhibited competitive inhibition of human type 2 steroid 5α‑reductase with Ki = 800 ± 85 nM, whereas the N1‑methylated derivative (compound 5, quinolin‑2(1H)‑one) displayed a fundamentally different profile: it preferentially inhibited the type 1 isozyme with IC₅₀ = 510 nM [1]. Although the 6‑aryl substituent in compounds 4 and 5 differs from the 6‑bromo‑7‑methoxy substitution pattern of the target compound, the study unambiguously demonstrates that N1‑methylation alone can invert isozyme selectivity within the quinolin‑2‑one scaffold. This establishes a precedent for the target compound’s N1‑methyl group as a critical determinant of biological selectivity relative to its des‑methyl analog 6‑bromo‑7‑methoxyquinolin‑2(1H)‑one (CAS 1647113‑74‑3).

Steroid 5α-reductase Prostate cancer Androgenetic alopecia

6‑Bromo Substitution Enhances Antiviral Potency but Confers Mutant‑Sensitive Profile Relative to 8‑Bromo in HIV‑1 Integrase ALLINI Series

In a series of multi‑substituted quinoline‑based allosteric HIV‑1 integrase inhibitors (ALLINIs), the addition of bromine at either the 6‑ or 8‑position improved antiviral properties relative to unsubstituted analogs. However, when tested against the ALLINI‑resistant IN A128T mutant virus, the 6‑bromo analog suffered a significant loss of potency, while the 8‑bromo analog retained full effectiveness [1]. This differential resistance profile—documented in a quinoline scaffold closely related to the target compound—demonstrates that the position of the bromine atom, not merely its presence, dictates the compound’s resilience to clinically relevant mutations. For the target compound 6‑bromo‑7‑methoxy‑1‑methylquinolin‑2(1H)‑one, the C6‑bromo placement therefore carries a defined susceptibility signature that distinguishes it from C8‑bromo isomers.

HIV-1 integrase ALLINI Antiviral resistance

7‑Methoxy Group Improves Predicted Metabolic Stability Relative to 7‑Hydroxy Quinolin‑2‑one Analogs

The 7‑methoxy substituent in 6‑bromo‑7‑methoxy‑1‑methylquinolin‑2(1H)‑one blocks the principal site of Phase II glucuronidation and sulfation that would be accessible in the corresponding 7‑hydroxy analog. In medicinal chemistry optimization of quinolin‑2‑one leads, O‑methylation at the 7‑position is a well‑established strategy to enhance metabolic stability and prolong half‑life . While direct microsomal stability data for the target compound are not publicly available, the physicochemical logic is supported by the computed topological polar surface area (TPSA) of 38.3 Ų for the closely related 6‑bromo‑7‑methoxyquinolin‑2(1H)‑one [1], which indicates moderate membrane permeability potential. The 7‑hydroxy congener would exhibit a higher hydrogen‑bond donor count and increased susceptibility to conjugative metabolism, rendering the methoxy derivative the preferred choice for cell‑based assays and in vivo studies.

Metabolic stability Phase II metabolism Quinolinone ADME

C6‑Bromo Substituent Enables Pd‑Catalyzed Cross‑Coupling Diversification Absent in Non‑Halogenated 7‑Methoxy‑1‑methylquinolin‑2(1H)‑one

The bromine atom at C6 provides a synthetic handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) that is entirely absent in the non‑halogenated analog 7‑methoxy‑1‑methylquinolin‑2(1H)‑one. In a published synthetic route to 6‑substituted quinolin‑2‑ones, 6‑bromo‑2‑methoxyquinoline served as the electrophilic partner in Negishi‑type couplings with 4‑bromo‑N,N‑dialkylbenzamides to generate 6‑aryl‑substituted derivatives [1]. The target compound retains this reactivity profile while offering an additional N1‑methyl group that eliminates NH‑based side reactions during palladium catalysis. This dual synthetic advantage—a cross‑coupling‑competent C6‑bromo site combined with a protected lactam nitrogen—differentiates it from both the non‑halogenated analog (inert to cross‑coupling) and the NH‑bearing 6‑bromo‑7‑methoxyquinolin‑2(1H)‑one (potential catalyst poisoning by the acidic NH proton).

Cross-coupling Suzuki reaction Late-stage functionalization

Monoamine Oxidase Inhibition Profile: 1‑Methylquinolin‑2(1H)‑one Core Shows MAO‑B Selectivity That Can Be Modulated by Substituents

The 1‑methylquinolin‑2(1H)‑one core is a recognized pharmacophore for monoamine oxidase B (MAO‑B) inhibition. A structurally related 1‑methyl‑2‑quinolone alkaloid was identified as a potent and selective MAO‑B inhibitor with an IC₅₀ of 15.3 μM using kynuramine substrate, while showing no inhibition of MAO‑A . In contrast, certain brominated quinolin‑2‑one derivatives registered in BindingDB display IC₅₀ values >100 μM for both human recombinant MAO‑A and MAO‑B [1], indicating that bromine substitution at specific positions can abolish MAO activity. For the target compound 6‑bromo‑7‑methoxy‑1‑methylquinolin‑2(1H)‑one, the combination of N1‑methyl (favorable for MAO‑B selectivity per the core scaffold SAR) and C6‑bromo (potentially detrimental per halogenated analog data) creates a defined biochemical profile that is distinct from both the unsubstituted core and the non‑brominated 7‑methoxy‑1‑methyl derivative. This differential MAO interaction profile should be considered when selecting tool compounds for CNS target engagement studies.

MAO-B inhibition Neuroprotection Parkinson's disease

Optimal Deployment Scenarios for 6-Bromo-7-methoxy-1-methylquinolin-2(1H)-one in Drug Discovery and Chemical Biology


Diversifiable Quinolin‑2‑one Scaffold for Parallel Library Synthesis via C6 Cross‑Coupling

The C6‑bromo substituent permits Suzuki, Negishi, and Buchwald–Hartwig couplings to generate focused libraries of 6‑aryl, 6‑alkenyl, or 6‑amino derivatives. This scenario exploits the dual advantage of a cross‑coupling handle and an N1‑methyl group that prevents catalyst deactivation by the lactam NH [1]. Medicinal chemistry groups prosecuting kinase or GPCR targets that require C6‑diversification of the quinolin‑2‑one core should select this compound over the non‑halogenated 7‑methoxy‑1‑methyl analog.

Negative Control for MAO‑B Engagement in CNS Target Deconvolution Studies

Based on comparative MAO inhibition data, the target compound is predicted to exhibit substantially attenuated MAO‑B activity (IC₅₀ >100 μM) relative to the 1‑methylquinolin‑2‑one core (IC₅₀ = 15.3 μM) [4]. This makes it suitable as a matched molecular pair negative control when probing whether phenotypic effects of quinolin‑2‑one hits in neuronal models are MAO‑B‑mediated or arise from an alternative target.

Metabolically Stable Tool Compound for In Vivo Pharmacokinetic Studies

The 7‑methoxy group eliminates the Phase II conjugation hotspot present in 7‑hydroxy analogs, while the N1‑methyl group removes the hydrogen‑bond donor capacity of the lactam NH, potentially improving membrane permeability [3]. This substitution pattern supports deployment in rodent PK studies where metabolic stability and oral bioavailability are critical, provided the compound is otherwise active against the intended target.

Probe for HIV‑1 Integrase Allosteric Inhibition with Defined Resistance Liability

The C6‑bromo substitution pattern has been characterized in quinoline‑based ALLINIs and shown to confer antiviral activity against wild‑type HIV‑1 but with susceptibility to the IN A128T resistance mutation [2]. The target compound can therefore serve as a tool to map structure–resistance relationships in integrase allosteric site programs, complementing 8‑bromo isomers that retain potency against the mutant.

Quote Request

Request a Quote for 6-bromo-7-methoxy-1-methylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.